molecular formula C13H7ClF3NO B4804735 N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide

N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide

Cat. No.: B4804735
M. Wt: 285.65 g/mol
InChI Key: LGPDBJSJTIWGEC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide is an organic compound characterized by the presence of both chloro and fluoro substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2,5-difluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 3-chloro-4-fluoroaniline is dissolved in the solvent, and triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The 2,5-difluorobenzoyl chloride is then added dropwise to the mixture, and the reaction is allowed to proceed at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.

    Oxidation: Oxidized derivatives, potentially forming quinones.

    Reduction: Reduced amide derivatives, potentially forming amines.

    Hydrolysis: 3-chloro-4-fluoroaniline and 2,5-difluorobenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of both chloro and fluoro groups can enhance the compound’s binding affinity and specificity to biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and fluoro substituents can enhance the compound’s lipophilicity and ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide
  • N-(3-chloro-4-fluorophenyl)-2,5-dichlorobenzamide
  • N-(3-chloro-4-fluorophenyl)-2,5-dimethylbenzamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide is unique due to the specific positioning of its chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a distinct entity in the realm of chemical and biological research.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-10-6-8(2-4-12(10)17)18-13(19)9-5-7(15)1-3-11(9)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPDBJSJTIWGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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